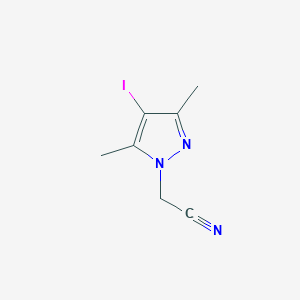
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can offer insights into the chemical behavior and properties that might be expected for the compound . The first paper describes the synthesis of a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which are structurally related to pyrazole derivatives . The second paper discusses the synthesis of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives, another class of compounds featuring the acetonitrile group .
Synthesis Analysis
The synthesis of related pyrazole derivatives is described in the first paper, where a one-pot, four-component condensation reaction is utilized . This method involves aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide (TsCH2NC), and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid at room temperature in acetonitrile solvent. Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, such as those mentioned in the first paper, typically includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms . The presence of substituents like iodine and methyl groups would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not discussed, the papers provide examples of reactions involving similar compounds. The first paper indicates that the synthesized pyrazole derivatives could be obtained through condensation reactions . The presence of the acetonitrile group in these molecules suggests a potential for further functionalization or participation in nucleophilic addition reactions due to the cyano group's electrophilic character.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from the properties of similar compounds described in the papers. The pyrazole derivatives mentioned in the first paper are likely to have moderate to high stability and could be obtained in moderate to high yields . The presence of the iodine atom would increase the molecular weight and could affect the compound's boiling and melting points. The acetonitrile group would contribute to the compound's polarity and could enhance its solubility in organic solvents.
科学的研究の応用
Synthesis and Characterization of Metal Complexes
Research has been conducted on the synthesis and characterization of metallomacrocyclic palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands. These ligands, when reacted with palladium, form monomeric chelated complexes or binuclear compounds, depending on the solvent used. Studies include single-crystal X-ray diffraction methods and NMR studies to characterize these species in solution, highlighting the versatility of such ligands in forming complex structures (Guerrero et al., 2008).
Functionalization of Methyl Groups in Pyrazoles
Another application involves the selective functionalization of one methyl group in 3,5-dimethyl-1H-pyrazoles. This creates new synthetic routes to azoles with coordinating substituents, expanding the utility of these compounds in various chemical syntheses (Lammers et al., 1995).
Liquid-Liquid Extraction of Metal Ions
Pyrazole ligands have been used in the liquid-liquid extraction of metal ions from aqueous solutions. Studies show that these compounds have high extraction affinity toward certain metals like iron and cadmium, indicating their potential in purification and extraction processes (Lamsayah et al., 2015).
Antifungal and Antibacterial Activities
New libraries of pyrazoly compounds containing pyrazole moieties have been synthesized and tested for their antifungal and antibacterial activities. It was found that these compounds specifically act as antifungal agents, indicating their potential in developing new antifungal treatments (Abrigach et al., 2016).
作用機序
It’s worth noting that this compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVLJHOVDLWGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)



![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)


